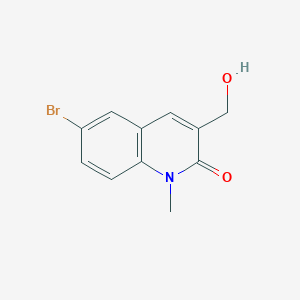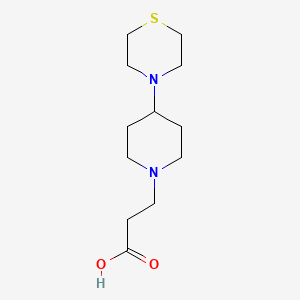
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid
Overview
Description
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid (TMPA) is an organic molecule that has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. TMPA is a derivative of piperidine, a cyclic amine, and is composed of a thiomorpholine ring and a propanoic acid group. TMPA has been found to possess various biological activities, such as anti-inflammatory, antimicrobial, and anticancer activities. It has also been used as an intermediate in the synthesis of other molecules.
Scientific Research Applications
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has been used as an intermediate in the synthesis of other molecules, such as piperidines and pyrrolidines. In pharmacology, 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has been studied for its potential use as an anti-inflammatory, antimicrobial, and anticancer agent. In medicinal chemistry, 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has been studied for its potential use as a precursor in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is not yet fully understood. However, it is believed that 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid may reduce inflammation and pain.
Biochemical and Physiological Effects
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has anti-inflammatory, antimicrobial, and anticancer activities. 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid has also been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. In vivo studies have demonstrated that 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid can reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid is relatively stable and can be stored at room temperature. The main limitation of using 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid in laboratory experiments is that its mechanism of action is not yet fully understood.
Future Directions
There are many potential future directions for research on 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid. These include further studies on the mechanism of action of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid, as well as studies on its potential use as an anti-inflammatory, antimicrobial, and anticancer agent. Additionally, further studies on the synthesis of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid and its potential use as a precursor in the synthesis of drugs are needed. Furthermore, studies on the potential toxicity and side effects of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid need to be conducted. Finally, further studies on the potential applications of 3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid in biochemistry, pharmacology, and medicinal chemistry are needed.
properties
IUPAC Name |
3-(4-thiomorpholin-4-ylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c15-12(16)3-6-13-4-1-11(2-5-13)14-7-9-17-10-8-14/h11H,1-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRERFUDLPFTKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Thiomorpholinopiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



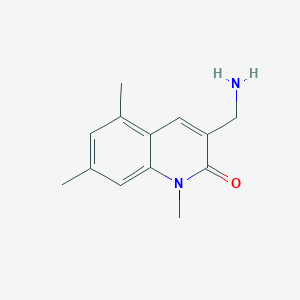
![7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478683.png)
![1-(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1478686.png)
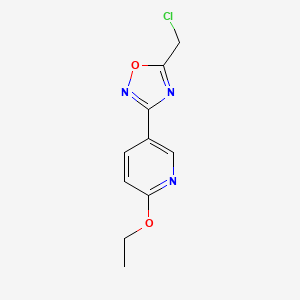
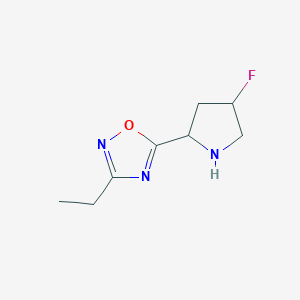
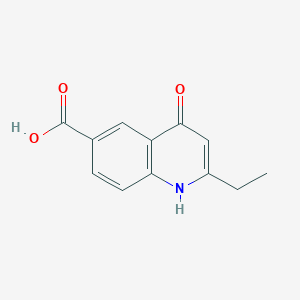
![1-(7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1478693.png)

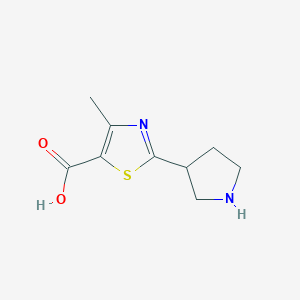
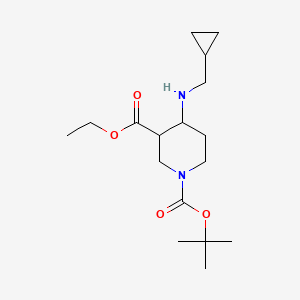
![2-Propyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1478701.png)

